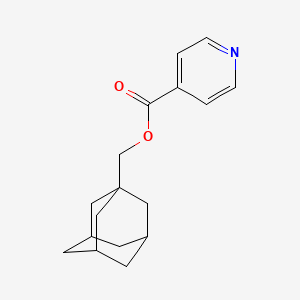
Isonicotinic acid, 1-adamantylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, 1-adamantylmethyl ester, is an organic compound with the molecular formula C₁₇H₂₁NO₂ and a molecular weight of 271.3541 g/mol . This compound is a derivative of isonicotinic acid, where the carboxylic acid group is esterified with 1-adamantylmethyl alcohol. It is known for its unique structure, combining the pyridine ring of isonicotinic acid with the bulky adamantyl group, which imparts distinct chemical and physical properties.
Métodos De Preparación
The synthesis of isonicotinic acid, 1-adamantylmethyl ester, typically involves the esterification of isonicotinic acid with 1-adamantylmethyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . Industrial production methods may involve the use of a cation-exchange resin to catalyze the esterification process, which simplifies the isolation and purification of the ester .
Análisis De Reacciones Químicas
Isonicotinic acid, 1-adamantylmethyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isonicotinic acid and 1-adamantylmethyl alcohol under acidic or basic conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although the ester group remains relatively inert under these conditions.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include isonicotinic acid, 1-adamantylmethyl alcohol, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Isonicotinic acid, 1-adamantylmethyl ester, has several scientific research applications:
Mecanismo De Acción
The mechanism of action of isonicotinic acid, 1-adamantylmethyl ester, involves its interaction with specific molecular targets. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, leading to cell death . The ester itself may act as a prodrug, requiring activation by enzymatic processes to exert its effects . The molecular pathways involved include the inhibition of enzymes critical for bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Isonicotinic acid, 1-adamantylmethyl ester, can be compared with other similar compounds, such as:
Isonicotinic acid: The parent compound, which lacks the ester group and has different solubility and reactivity properties.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position instead of the 4-position, leading to different biological activities.
Picolinic acid: Another isomer with the carboxylic acid group at the 2-position, also exhibiting distinct chemical behavior.
The uniqueness of this compound, lies in the presence of the bulky adamantyl group, which can influence its steric and electronic properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
64140-41-6 |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
1-adamantylmethyl pyridine-4-carboxylate |
InChI |
InChI=1S/C17H21NO2/c19-16(15-1-3-18-4-2-15)20-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14H,5-11H2 |
Clave InChI |
DWZKGLSNCOFPKI-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


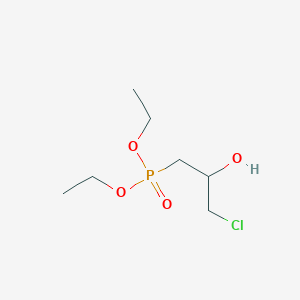
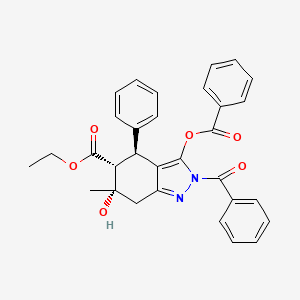
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
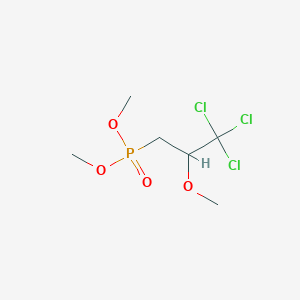
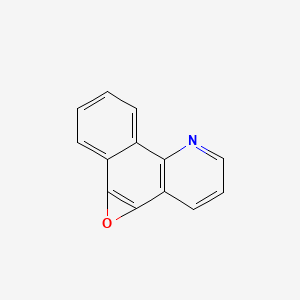
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)
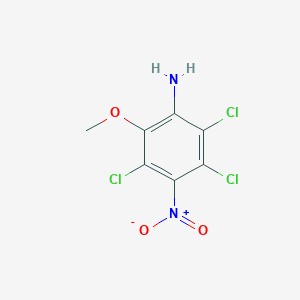
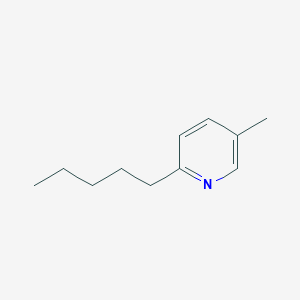
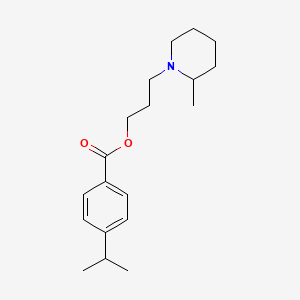
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)
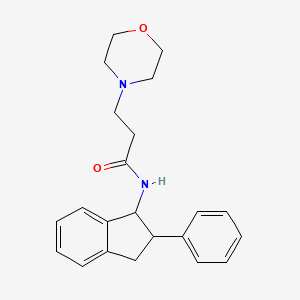
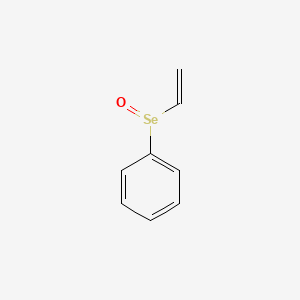
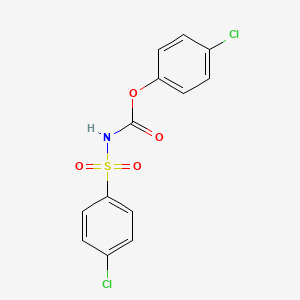
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
